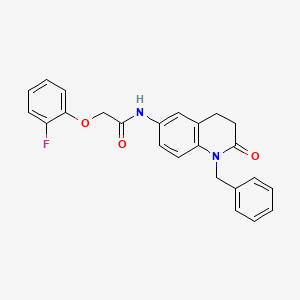
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H21FN2O3 and its molecular weight is 404.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 384.45 g/mol |
| CAS Number | 941953-57-7 |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
The structure features a tetrahydroquinoline core, which is associated with various biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
A recent study evaluated the compound's effects on colon cancer cells (HT-29). The results demonstrated that it significantly reduced cell viability in a dose-dependent manner. The underlying mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Properties : The presence of the fluorophenoxy group suggests potential anti-inflammatory activity, which can indirectly affect tumor growth.
Study 1: In vitro Evaluation
In a controlled laboratory setting, researchers tested the compound against various cancer cell lines. The findings indicated that at concentrations ranging from 10 to 50 µM, there was a notable decrease in cell viability (up to 70% in some cases) after 48 hours of treatment.
Study 2: In vivo Studies
In vivo studies involving animal models have demonstrated that administration of the compound significantly reduced tumor size compared to control groups. These studies support the potential use of this compound as a therapeutic agent in oncology.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-8-4-5-9-22(20)30-16-23(28)26-19-11-12-21-18(14-19)10-13-24(29)27(21)15-17-6-2-1-3-7-17/h1-9,11-12,14H,10,13,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTXUZKRQDXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













